molecular formula C5Cl2F10O B12689629 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane CAS No. 85720-81-6

2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane

Cat. No.: B12689629
CAS No.: 85720-81-6
M. Wt: 336.94 g/mol
InChI Key: ZLYQMQIBEIPMSS-UHFFFAOYSA-N
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Description

2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane is a fluorinated organic compound with the molecular formula C5HCl2F10O. This compound is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane typically involves the reaction of 1,2-dichloro-1,2,2-trifluoroethane with heptafluoropropane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the necessary quality standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation and reduction reactions can produce different alcohols or hydrocarbons.

Scientific Research Applications

2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s unique structure makes it useful in studying the interactions of halogenated compounds with biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane exerts its effects involves interactions with various molecular targets. The halogen atoms in the compound can form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which can affect the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-1,2,2-trifluoroethane
  • 1,2-Dichloro-1,2,2-trifluoroiodoethane
  • 1,2-Dichloro-1,2,2-trifluoroethoxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Uniqueness

2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane stands out due to its high degree of fluorination and the presence of multiple halogen atoms. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

85720-81-6

Molecular Formula

C5Cl2F10O

Molecular Weight

336.94 g/mol

IUPAC Name

2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoropropane

InChI

InChI=1S/C5Cl2F10O/c6-2(9,10)3(7,11)18-1(8,4(12,13)14)5(15,16)17

InChI Key

ZLYQMQIBEIPMSS-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)Cl)(F)Cl)F

Origin of Product

United States

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